molecular formula C12H14O B13981630 2-(3,4-Dihydronaphthalen-1-yl)ethanol CAS No. 4725-34-2

2-(3,4-Dihydronaphthalen-1-yl)ethanol

Cat. No.: B13981630
CAS No.: 4725-34-2
M. Wt: 174.24 g/mol
InChI Key: KNCOGDPDHWLDNZ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.

    Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.

    Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.

    Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.

Properties

CAS No.

4725-34-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2

InChI Key

KNCOGDPDHWLDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)CCO

Origin of Product

United States

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